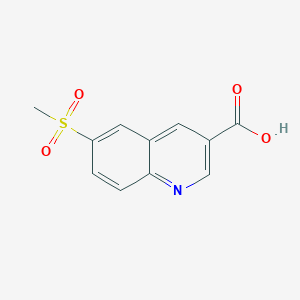
6-(Methylsulfonyl)quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfonyl)quinoline-3-carboxylic acid is a chemical compound with the CAS Number: 1956366-84-9 . It has a molecular weight of 251.26 and is typically stored in a dry room at normal temperature . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H9NO4S . The compound’s structure includes a quinoline ring, a carboxylic acid group, and a methylsulfonyl group .Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored in a dry room at normal temperature . The compound has a molecular weight of 251.26 .Aplicaciones Científicas De Investigación
Friedlander Synthesis of Quinolines
Quinolines and their derivatives, including those similar to 6-(Methylsulfonyl)quinoline-3-carboxylic acid, have shown a wide range of biological activities. They serve as anti-malarial, anti-bacterial, anti-inflammatory, anti-hypertensive, anti-platelet, and tyrosine kinase inhibiting agents. Furthermore, quinolines are crucial for the development of nano and meso-structures with enhanced electronic and photonic properties, highlighting their importance in bioorganic, bioorganometallic processes, and industrial organic chemistry. Efficient synthetic methods, such as the Friedlander synthesis, have been explored to construct the quinoline framework due to its significant applications (Maleki, Rezaei Seresht, & Ebrahimi, 2015).
Synthesis of Quinoxalines
In a related domain, the synthesis of quinoxalines, including derivatives with functionalities similar to methylsulfonyl, has been achieved. These compounds, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives, underscore the synthetic versatility and potential application areas of quinoline derivatives in medicinal chemistry and materials science (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Sulfuric Acid-Modified PEG-6000 for Quinoline Synthesis
The use of sulfuric acid-modified polyethylene glycol 6000 (PEG-OSO3H) as an efficient and eco-friendly catalyst for the Friedlander synthesis of poly-substituted quinolines from 2-aminoaryl ketones highlights the ongoing efforts to develop more sustainable chemical processes for the synthesis of quinoline derivatives. This approach not only improves the efficiency of the synthesis but also aligns with environmental sustainability goals (Hasaninejad, Zare, Shekouhy, & Ameri-Rad, 2011).
Design and Synthesis of Quinoline-Based Antimicrobial and Antimalarial Agents
Quinoline derivatives have been designed and synthesized with potential applications as antimicrobial and antimalarial agents. This underscores the critical role of quinoline chemistry in addressing global health challenges and the continuous search for new therapeutic agents (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methylsulfonylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-17(15,16)9-2-3-10-7(5-9)4-8(6-12-10)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAQMAULCXPATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=CC(=CN=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile](/img/structure/B2990921.png)
![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)
![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)
![2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2990924.png)
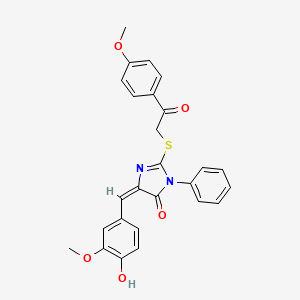
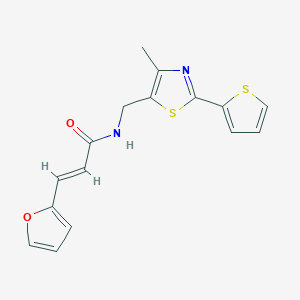

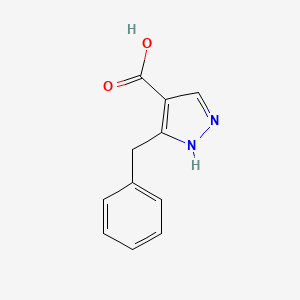
![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990932.png)
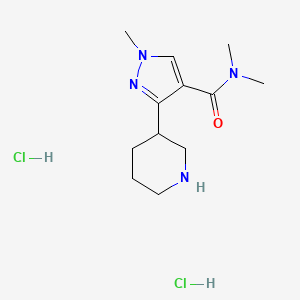

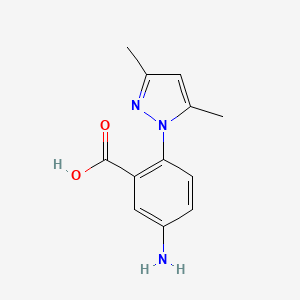
![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)
![Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2990940.png)
